molecular formula C13H19N3O B2789440 4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline CAS No. 478067-71-9

4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2789440
CAS No.: 478067-71-9
M. Wt: 233.315
InChI Key: HKOTVCZTGRULLL-UHFFFAOYSA-N
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Description

4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline is a chemical compound with the molecular formula C13H20N2O It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline are some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR) , pantothenate kinase (Mt PanK) , and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These enzymes play crucial roles in the survival and proliferation of Mycobacterium tuberculosis.

Mode of Action

The compound interacts with its targets through a process known as molecular docking. This interaction results in a high binding affinity towards the target enzymes . The binding of the compound to these enzymes inhibits their activity, thereby affecting the growth and survival of the tuberculosis bacteria.

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of the growth and survival of Mycobacterium tuberculosis. This is due to the compound’s inhibitory effects on the essential enzymes of the bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline typically involves the reaction of 4-methylquinazoline with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and subjected to optimized conditions for maximum efficiency. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
  • 4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline)

Uniqueness

4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline is unique due to its specific structural features and the presence of both a morpholine ring and a methyl group

Properties

IUPAC Name

4-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-11-4-2-3-5-12(11)15-13(14-10)16-6-8-17-9-7-16/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOTVCZTGRULLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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